molecular formula C10H15N3O B13328637 7-(Oxolan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

7-(Oxolan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Cat. No.: B13328637
M. Wt: 193.25 g/mol
InChI Key: FEOFEPUYOQJQFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(Oxolan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that features an imidazo[1,2-a]pyrimidine core with an oxolan-2-yl substituent. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Oxolan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine typically involves multi-step reactions starting from readily available precursors.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

7-(Oxolan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

7-(Oxolan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(Oxolan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

7-(oxolan-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C10H15N3O/c1-2-9(14-7-1)8-3-5-13-6-4-11-10(13)12-8/h4,6,8-9H,1-3,5,7H2,(H,11,12)

InChI Key

FEOFEPUYOQJQFM-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2CCN3C=CN=C3N2

Origin of Product

United States

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